ETHYL 3-AMINO-1-(2H-1,3-BENZODIOXOL-5-YL)-1H-BENZO[F]CHROMENE-2-CARBOXYLATE
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Overview
Description
ETHYL 3-AMINO-1-(2H-1,3-BENZODIOXOL-5-YL)-1H-BENZO[F]CHROMENE-2-CARBOXYLATE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole moiety fused with a benzochromene structure, making it a subject of study for its potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-AMINO-1-(2H-1,3-BENZODIOXOL-5-YL)-1H-BENZO[F]CHROMENE-2-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the Pd-catalyzed C-N cross-coupling reaction. This involves the use of palladium catalysts and specific ligands to facilitate the coupling of aryl halides with amines . The reaction conditions often require a base such as cesium carbonate and a solvent like dimethylformamide (DMF) to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-AMINO-1-(2H-1,3-BENZODIOXOL-5-YL)-1H-BENZO[F]CHROMENE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound’s structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
ETHYL 3-AMINO-1-(2H-1,3-BENZODIOXOL-5-YL)-1H-BENZO[F]CHROMENE-2-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 3-AMINO-1-(2H-1,3-BENZODIOXOL-5-YL)-1H-BENZO[F]CHROMENE-2-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
ETHYL 3-(1,3-BENZODIOXOL-5-YL)ACRYLATE: Shares the benzodioxole moiety but differs in the overall structure and functional groups.
BENZO-1,3-DIOXOL-5-OL ACETATE: Another compound with a benzodioxole core, used in different chemical contexts.
Uniqueness
ETHYL 3-AMINO-1-(2H-1,3-BENZODIOXOL-5-YL)-1H-BENZO[F]CHROMENE-2-CARBOXYLATE is unique due to its fused benzochromene structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 3-amino-1-(1,3-benzodioxol-5-yl)-1H-benzo[f]chromene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c1-2-26-23(25)21-19(14-8-9-16-18(11-14)28-12-27-16)20-15-6-4-3-5-13(15)7-10-17(20)29-22(21)24/h3-11,19H,2,12,24H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEZPLZDTWRMQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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